REACTION_CXSMILES
|
[OH:1][CH2:2][C:3]1[CH:4]=[C:5]([I:13])[CH:6]=[C:7]([CH:12]=1)[C:8]([O:10][CH3:11])=[O:9]>C(OCC)(=O)C.[O-2].[O-2].[Mn+4]>[CH:2]([C:3]1[CH:4]=[C:5]([I:13])[CH:6]=[C:7]([CH:12]=1)[C:8]([O:10][CH3:11])=[O:9])=[O:1] |f:2.3.4|
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Name
|
|
Quantity
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5 g
|
Type
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reactant
|
Smiles
|
OCC=1C=C(C=C(C(=O)OC)C1)I
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Name
|
|
Quantity
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50 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
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Name
|
|
Quantity
|
30 g
|
Type
|
catalyst
|
Smiles
|
[O-2].[O-2].[Mn+4]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
was heated
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Type
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TEMPERATURE
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Details
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under reflux for 4 hours
|
Duration
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4 h
|
Type
|
CUSTOM
|
Details
|
The magnganese dioxide was removed by filtration
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Type
|
CUSTOM
|
Details
|
the filtrate was evaporated in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
C(=O)C=1C=C(C=C(C(=O)OC)C1)I
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.77 g | |
YIELD: CALCULATEDPERCENTYIELD | 55.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |